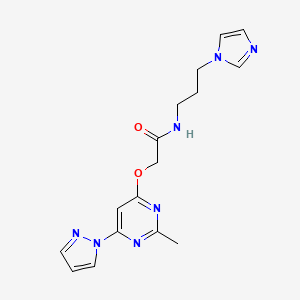

N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

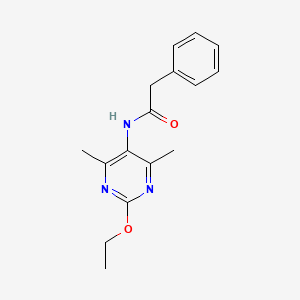

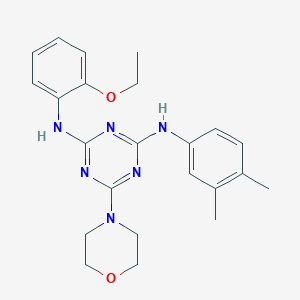

The compound N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic molecule that appears to be designed for potential biological activity, given its structural complexity and the presence of multiple heterocyclic rings. The molecule contains an imidazole ring, which is a common feature in many biologically active compounds, linked to a pyrimidine ring, another important pharmacophore, via an acetamide spacer. The presence of a pyrazole ring suggests potential for interaction with various biological targets, as this motif is often seen in drug design.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives was achieved in five steps starting from methyl 3-methoxy-5-methylbenzoate . Although the exact synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is not detailed, similar synthetic strategies could potentially be applied, with modifications to incorporate the imidazole ring and the appropriate side chains.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings that are known to contribute to the binding affinity and specificity of small molecules to biological targets. The imidazole ring is a five-membered planar ring that can act as a hydrogen bond donor or acceptor, which is crucial for its interaction with enzymes or receptors. The pyrimidine and pyrazole rings can also engage in various non-covalent interactions, enhancing the molecule's ability to bind to specific sites within biological macromolecules.

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. For example, the acetamide moiety could be involved in hydrolysis reactions under certain conditions, potentially leading to the formation of the corresponding acid and amine. The heterocyclic rings may also participate in electrophilic substitution reactions or act as ligands in metal-catalyzed transformations, as suggested by the copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines described in the literature .

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide are not explicitly provided, we can infer that the molecule is likely to be relatively polar due to the presence of multiple nitrogen atoms and the acetamide group. This could affect its solubility in various solvents, which is an important consideration for its potential use as a drug. The molecule's stability might also be influenced by the susceptibility of the acetamide linkage to hydrolysis and the potential tautomerism of the heterocyclic rings, as seen in the rearrangements of related compounds .

Safety And Hazards

This involves studying the potential risks associated with handling or exposure to the compound. This could include toxicity, flammability, and environmental impact.

Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties.

Please consult with a qualified professional or refer to the appropriate resources for detailed information.

properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O2/c1-13-20-14(23-8-3-5-19-23)10-16(21-13)25-11-15(24)18-4-2-7-22-9-6-17-12-22/h3,5-6,8-10,12H,2,4,7,11H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRXNQBFXCEGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NCCCN2C=CN=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)

![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)